ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE
Description
ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE is a bifunctional thiazole derivative characterized by two 1,3-thiazole rings interconnected via a thiophene-2-amido-carbamoyl linker. Key structural features include:
- Ethoxycarbonyl groups at positions 4 and 2 of the respective thiazole rings.
Synthesis: The compound is synthesized via sequential coupling reactions, likely involving thiazole ring formation using Lawesson’s reagent (common for thionation) and subsequent functionalization. However, decarboxylation risks during synthesis, as observed in analogous compounds, necessitate stringent control of reaction conditions (e.g., anhydrous solvents, controlled base treatment) .
Applications: Thiazole derivatives are widely explored for antimicrobial, anticancer, and enzyme-inhibitory activities.
Properties
IUPAC Name |
ethyl 2-[[5-[(4-ethoxycarbonyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S3/c1-3-27-15(25)9-7-29-17(19-9)21-13(23)11-5-6-12(31-11)14(24)22-18-20-10(8-30-18)16(26)28-4-2/h5-8H,3-4H2,1-2H3,(H,19,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYSNCPZUQKYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(S2)C(=O)NC3=NC(=CS3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a condensation reaction with a suitable thiophene derivative.
Carbamoylation: The compound is then subjected to carbamoylation using an appropriate isocyanate to introduce the carbamoyl group.
Esterification: Finally, the esterification of the carboxylic acid group is carried out using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit potent antimicrobial properties. Ethyl 2-(5-{[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]carbamoyl}thiophene-2-amido)-1,3-thiazole-4-carboxylate has shown effectiveness against various bacterial strains. The thiazole ring is known for its ability to disrupt microbial cell function, making it a candidate for developing new antibiotics.
Anti-cancer Properties
Thiazole derivatives have been investigated for their anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth. The compound's unique structure may enhance its efficacy against certain cancer cell lines, particularly those resistant to conventional therapies. Preliminary studies suggest that it could induce apoptosis in malignant cells.
Enzyme Inhibition
The compound has been explored as a potential inhibitor of key enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. Its structural analogs have demonstrated the ability to modulate enzyme activity, suggesting that this compound could be developed into therapeutic agents targeting metabolic disorders.
Fungicidal Activity
This compound has been identified as a promising fungicide. Its application can help control phytopathogenic fungi affecting crops, thereby improving agricultural yield and sustainability. The compound's efficacy at low application rates is particularly noteworthy.
Plant Growth Regulation
Research indicates that thiazole derivatives can act as plant growth regulators, influencing physiological processes such as germination and flowering. This compound may enhance crop resilience against environmental stresses by modulating growth pathways.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ETHYL 2-(5-{[4-(ETHOXYCARBONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}THIOPHENE-2-AMIDO)-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole and thiophene rings allow the compound to interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways depend on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below contrasts the target compound with structurally related thiazole derivatives:
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility: The target compound’s multiple ester and amide groups reduce solubility in nonpolar solvents compared to bromophenyl or aryl-substituted analogues.
- Stability : Ethoxycarbonyl groups may undergo hydrolysis under acidic/basic conditions, whereas the thioxo group in the bromophenyl derivative enhances stability toward oxidation .
Research Findings and Key Insights
Synthesis Challenges : The target compound’s structural complexity increases decarboxylation risks compared to simpler thiazole carboxylates. Optimized protocols (e.g., low-temperature extraction) are critical for yield improvement .
Bromophenyl groups in analogues introduce steric and electronic effects but increase toxicity risks .
Pharmacophore Potential: The target’s dual thiazole-ester system aligns with 3D pharmacophore models emphasizing hydrogen-bond acceptors and aromatic π-systems for drug-receptor interactions .
Biological Activity
Ethyl 2-(5-{[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]carbamoyl}thiophene-2-amido)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring structure, known for its diverse biological activities. This compound has attracted attention in pharmaceutical research due to its potential therapeutic effects, particularly in the fields of antimicrobial and anticancer activity.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is , and it possesses a thiazole moiety that is crucial for its pharmacological properties.
Structural Formula
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have been tested against various bacterial strains. For instance, studies have shown effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Ethyl Thiazole | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. This compound has demonstrated significant cytotoxicity against various cancer cell lines. For example, a related thiazole compound was reported to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on human lung adenocarcinoma cells (A549) showed that thiazole derivatives can induce cell death through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. The IC50 values for these compounds were found to be in the micromolar range .
Table 2: Cytotoxicity of Thiazole Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | A549 (Lung Cancer) | 5.0 |
| Compound D | MCF7 (Breast Cancer) | 8.0 |
| Ethyl Thiazole | HeLa (Cervical Cancer) | 7.5 |
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This compound may inhibit key enzymes responsible for cell proliferation or induce apoptosis through various biochemical pathways.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis of thiazole-thiophene hybrids typically involves multi-step coupling reactions. For example, carbamoyl linkages between thiazole and thiophene moieties can be formed via in situ activation of carboxylic acids (e.g., using chloroformates or carbodiimides), followed by nucleophilic attack by amine-functionalized intermediates. Reaction conditions such as solvent polarity (e.g., acetic acid vs. DMF), temperature (reflux vs. ambient), and stoichiometric ratios of reagents significantly impact yield and side-product formation. Evidence from analogous thiazole syntheses highlights the use of sodium acetate as a buffering agent to stabilize intermediates during coupling steps .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
Key techniques include:
- NMR : - and -NMR for resolving thiazole/thiophene aromaticity and ester/carbamoyl substituents.
- FT-IR : Confirmation of carbonyl (C=O) stretches (~1700 cm) and carbamoyl N–H bonds (~3300 cm).
- HRMS : Exact mass determination to distinguish between isobaric impurities.
Methodological consistency in sample preparation (e.g., deuterated solvents, KBr pellets) is critical for reproducibility .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic environments?
Density Functional Theory (DFT) can model electron density distributions to identify reactive sites. For example:
- Electrophilic attack : High electron density on thiophene’s sulfur atom may favor sulfonation.
- Nucleophilic substitution : The ethoxycarbonyl group’s electrophilic carbonyl carbon is susceptible to hydrolysis.
Benchmarking computational results against experimental kinetic data (e.g., hydrolysis rates in acidic/basic conditions) validates predictive accuracy .
Q. What strategies resolve contradictions in observed vs. theoretical spectroscopic data?
Discrepancies between predicted (computational) and observed NMR shifts often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent correction models : Incorporate solvent polarity in DFT calculations.
- Dynamic NMR : Analyze temperature-dependent spectra to probe rotameric equilibria (e.g., carbamoyl group rotation).
Case studies on analogous esters demonstrate deviations of ±0.3 ppm in -NMR shifts due to hydrogen bonding .
Q. How does the compound’s conformational flexibility influence its intermolecular interactions (e.g., in crystal packing or ligand-receptor binding)?
X-ray crystallography and molecular dynamics simulations reveal:
- Steric hindrance : The ethoxycarbonyl group may restrict rotation, favoring planar conformations.
- Hydrogen bonding : Carbamoyl NH groups participate in intermolecular H-bonds, stabilizing crystal lattices or protein-ligand complexes.
Comparative analyses with methyl/tert-butyl esters highlight substituent-dependent packing efficiencies .
Methodological Guidance
Q. What experimental controls are essential when studying this compound’s stability under varying pH conditions?
- Control 1 : Monitor degradation via HPLC at timed intervals (e.g., 0, 24, 48 hrs) in buffers (pH 1–13).
- Control 2 : Include radical scavengers (e.g., BHT) to differentiate hydrolytic vs. oxidative degradation.
Evidence from ester hydrolysis studies recommends using phosphate buffers to avoid competing anion effects .
Q. How can researchers optimize purification methods to isolate this compound from complex reaction mixtures?
- Step 1 : Use silica gel chromatography with gradient elution (hexane/EtOAc → DCM/MeOH) to separate polar byproducts.
- Step 2 : Recrystallization from ethanol/water mixtures enhances purity by exploiting solubility differences.
Data from thiazole-thiophene separations indicate >95% purity achievable with two sequential crystallizations .
Theoretical Framework Integration
Q. How does this compound’s design align with bioisosteric replacement strategies in medicinal chemistry?
The thiophene-thiazole scaffold mimics aromatic heterocycles in enzyme inhibitors (e.g., kinase inhibitors). Key considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
